ペルフルオロフェニルメタンスルホネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

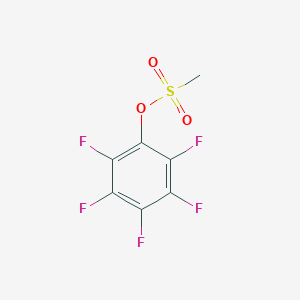

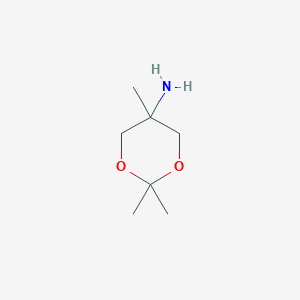

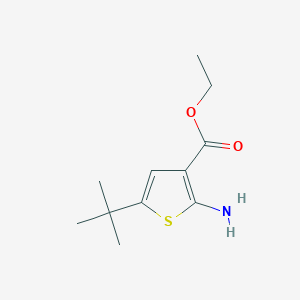

Perfluorophenyl methanesulfonate is a chemical compound with the molecular formula C7H3F5O3S. It is known for its unique properties due to the presence of both perfluorinated phenyl and methanesulfonate groups. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

科学的研究の応用

Perfluorophenyl methanesulfonate has a wide range of applications in scientific research:

作用機序

Target of Action

Perfluorophenyl Methanesulfonate, like other methanesulfonates, is a biological alkylating agent . The primary targets of these compounds are intracellular molecules, where their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . This interaction with its targets leads to changes at the molecular level.

Biochemical Pathways

It’s known that methanesulfonates are alkylating agents and can interfere with dna replication and rna transcription, which can affect numerous biochemical pathways .

Pharmacokinetics

Due to the carbon-fluorine bond’s high strength, these chemicals are extremely persistent towards degradation . This suggests that once absorbed, Perfluorophenyl Methanesulfonate could remain in the body for an extended period, potentially leading to bioaccumulation .

Result of Action

Perfluoroalkylated compounds have been linked to a range of adverse health outcomes, including renal, hepatic, immunotoxic, reproductive, endocrine disrupting, and carcinogenic effects .

Action Environment

Perfluorophenyl Methanesulfonate, like other perfluoroalkylated compounds, is extremely persistent in the environment due to the strength of the carbon-fluorine bond . This persistence, combined with their widespread use, has led to their ubiquitous presence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

These compounds can undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Cellular Effects

Per- and polyfluoroalkyl substances (PFAS), a group of chemicals that includes Perfluorophenyl Methanesulfonate, have been associated with adverse effects on the immune system

Molecular Mechanism

These molecules have a double bond that facilitates polymerization under vacuum, giving a preferential way for the chain growth of the polymer .

準備方法

Synthetic Routes and Reaction Conditions

Perfluorophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields perfluorophenyl methanesulfonate as a product .

Industrial Production Methods

Industrial production of perfluorophenyl methanesulfonate often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

Perfluorophenyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the perfluorinated phenyl group.

Oxidation and Reduction: While less common, perfluorophenyl methanesulfonate can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield a corresponding amide, while reaction with thiols can produce thioethers .

類似化合物との比較

Similar Compounds

Pentafluorophenyl methanesulfonate: Similar in structure but lacks the perfluorinated phenyl group, making it less reactive.

Trifluoromethylsulfonate: Another sulfonate ester with different reactivity and applications.

Uniqueness

Perfluorophenyl methanesulfonate is unique due to its high reactivity and stability, which is attributed to the presence of the perfluorinated phenyl group. This makes it particularly useful in reactions requiring strong electrophiles and in applications where stability under harsh conditions is necessary .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSIBVWMPYUPQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382520 |

Source

|

| Record name | Perfluorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161912-36-3 |

Source

|

| Record name | Perfluorophenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)